molecular formula C31H20N2O5S B13758585 1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 2481-91-6

1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Cat. No.: B13758585
CAS No.: 2481-91-6
M. Wt: 532.6 g/mol
InChI Key: YBCLDJLXKASHPJ-UHFFFAOYSA-N
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Description

1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a complex organic compound It is characterized by its unique structure, which includes multiple naphthalene rings and diazo groups

Preparation Methods

The synthesis of 1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the naphthalene rings: This can be achieved through various organic reactions, such as Friedel-Crafts alkylation.

    Introduction of the diazo group: This step involves the diazotization of an amine group, usually using sodium nitrite and hydrochloric acid.

    Coupling reactions: The final step involves coupling the diazo compound with the naphthalene rings under controlled conditions to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The diazo group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its interaction with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The naphthalene rings can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

2481-91-6

Molecular Formula

C31H20N2O5S

Molecular Weight

532.6 g/mol

IUPAC Name

2-diazonio-5-[1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-yl]oxysulfonylnaphthalen-1-olate

InChI

InChI=1S/C31H20N2O5S/c32-33-27-15-14-23-24(31(27)35)10-5-11-30(23)39(36,37)38-29-17-13-20-7-2-4-9-22(20)26(29)18-25-21-8-3-1-6-19(21)12-16-28(25)34/h1-17H,18H2,(H-,34,35)

InChI Key

YBCLDJLXKASHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)O

Origin of Product

United States

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